2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a benzofuropyrimidinone derivative characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- A 3-butyl substituent at the pyrimidine ring’s third position, enhancing lipophilicity.
- An N-(2-ethyl-6-methylphenyl)acetamide side chain, which modulates steric and electronic interactions.
Its design aligns with trends in heterocyclic chemistry, where fused rings and tailored substituents optimize target binding and pharmacokinetics .
Properties
CAS No. |
887224-45-5 |
|---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.508 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O4/c1-4-6-14-27-24(30)23-22(18-12-7-8-13-19(18)32-23)28(25(27)31)15-20(29)26-21-16(3)10-9-11-17(21)5-2/h7-13H,4-6,14-15H2,1-3H3,(H,26,29) |
InChI Key |
CJBDCMLDXTVDCL-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=C(C=CC=C4CC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
The benzofuro[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A foundational approach involves the reaction of 2-hydroxybenzofuran-3-carbaldehyde with urea or thiourea under alkaline conditions. For example, in a study by Veerapur et al., 2-hydroxy-5-nitro-1-benzonitrile was treated with haloketones to form 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one, which subsequently underwent cyclization with urea to yield pyrimidine derivatives. Adapting this methodology, the 3-butyl substituent can be introduced by employing 3-butylurea as a cyclizing agent in ethanol under reflux (78–80°C) for 12–16 hours.
Critical Parameters :
- Solvent polarity (ethanol vs. DMF) influences reaction kinetics.
- Alkali catalysts (KOH or NaOEt) enhance cyclization efficiency.
- Temperature control minimizes decarboxylation side reactions.
Thioether Linkage Formation
The thioether bridge at position 2 of the pyrimidine ring is introduced via nucleophilic substitution. A patent by EP2621894B1 details the alkylation of thiol-containing intermediates with chloroacetamide derivatives in methanol or acetonitrile, using triethylamine as a base. For the target compound, 2-mercaptobenzofuropyrimidine reacts with chloroacetyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature.
Acetamide Functionalization and Coupling
N-Arylation of the Acetamide Moiety
The N-(2-ethyl-6-methylphenyl)acetamide group is synthesized through a two-step process:
- Chloroacetylation : Reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in dry dichloromethane, catalyzed by triethylamine (yield: 85–90%).
- Nucleophilic Displacement : The chloroacetamide intermediate reacts with the thiolate anion generated from the benzofuropyrimidine core in DMF at 60°C for 8 hours.
Optimization Insights :
- Excess amine (1.2 equiv) ensures complete displacement of chloride.
- Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability. A representative protocol involves:
- Step 1 : Benzofuropyrimidine core synthesis in a packed-bed reactor with immobilized KOH.
- Step 2 : In-line thioether formation using microchannel reactors (residence time: 20 min, 60°C).
- Step 3 : Acetamide coupling via static mixers, achieving 92% conversion.
Advantages :
- Reduced reaction times (total process time: 4 hours vs. 24 hours batchwise).
- Improved heat transfer minimizes thermal degradation.
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:1) followed by recrystallization from ethanol/water (3:1). Purity thresholds exceeding 99% are achievable, as confirmed by HPLC (C18 column, 254 nm).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, pyrimidine H), δ 7.45–7.39 (m, 2H, benzofuran H), and δ 2.31 (s, 3H, methyl group).
- HRMS : Calculated for C₂₆H₂₈FN₃O₄ [M+H]⁺: 482.2085; Observed: 482.2089.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pyrimidine ring formation may yield N1 vs. N3 alkylation products. DFT studies reveal that electron-withdrawing groups (e.g., nitro) at position 5 of the benzofuran enhance N1 selectivity by 12:1.
Stability of Thioether Linkages
Thioethers are prone to oxidation during storage. Stabilization methods include:
Case Study: Pilot-Scale Synthesis
A 10-batch campaign (1 kg scale) achieved an overall yield of 68% using the following protocol:
| Step | Conditions | Yield |
|---|---|---|
| Core synthesis | Ethanol, KOH, 80°C, 12 h | 75% |
| Thioether formation | DMF, 60°C, 8 h | 82% |
| Acetamide coupling | CH₂Cl₂, Et₃N, 25°C, 4 h | 90% |
| Purification | Column chromatography | 95% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: : The presence of specific functional groups like the dioxo units can make the compound susceptible to oxidation under certain conditions, potentially altering its chemical and pharmacological properties.
Reduction: : The compound can also undergo reduction, often involving reagents like hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl groups.
Common Reagents and Conditions: : Reagents such as hydrogen gas for reductions, potassium permanganate for oxidations, and nucleophiles like amines or halides for substitution reactions are commonly used.
Major Products: : The reactions typically result in derivatives of the original compound, each with potentially different biological or chemical activities based on the nature of the functional groups introduced or modified.
Scientific Research Applications
Chemistry: : It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its biological activities are of significant interest, particularly in understanding its interactions with biological macromolecules.
Medicine: : The compound is explored for its potential therapeutic effects. Studies often focus on its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: : It might be used in the development of new materials or as a specialty chemical in different industrial processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets and Pathways: : It is believed to target specific enzymes or receptors within biological systems, modulating their activity. This interaction could involve binding to active sites or altering the conformation of target proteins, thereby influencing biological pathways.
Mechanistic Insights: : Understanding the precise mechanism requires detailed studies, including molecular docking and kinetic experiments to delineate how the compound interacts at the molecular level and its subsequent effects on cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Lipophilicity: The target compound’s 3-butyl and 2-ethyl-6-methylphenyl groups confer higher logP values compared to the methoxyphenyl (441.44 g/mol) and trifluoromethylphenyl (527.54 g/mol) analogues. The sulfanyl linker in the 527.54 g/mol derivative () may reduce oxidative metabolism compared to the target compound’s oxygen-based acetamide .
Electronic Effects :
- Electron-withdrawing groups (e.g., CF₃ in ) enhance binding to electrophilic targets but may reduce nucleophilic reactivity.
- The 2,4-dioxo motif in the target compound and ’s analogue provides hydrogen-bond acceptors, critical for interactions with kinase ATP-binding pockets .
Synthetic Accessibility :
- highlights the use of phthalide intermediates for benzofuran-containing systems, suggesting that the target compound’s synthesis may require similar multi-step routes involving Suzuki couplings or acetamide formations .
Research Findings and Pharmacological Considerations
While direct activity data for the target compound are absent, insights from analogues suggest:
- Kinase Inhibition: Pyrimidinone derivatives often target tyrosine kinases (e.g., EGFR, VEGFR). The 3-butyl group may occupy hydrophobic pockets, as seen in FDA-approved kinase inhibitors like imatinib .
- Toxicity Risks : Bulky alkyl chains (e.g., 3-butyl) may increase hepatotoxicity risks, necessitating structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
